![molecular formula C9H17ClN2O B13492211 4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B13492211.png)
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[2.2.1]heptane core with an amino group, a methyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride typically involves a series of chemical reactions starting from readily available starting materials. One common method involves the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane core under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxamide group can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bicyclic structure provides rigidity, which can enhance binding affinity and selectivity for target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
- 4-aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride
Uniqueness
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with molecular targets compared to its non-methylated counterparts.
Propiedades
Fórmula molecular |
C9H17ClN2O |
|---|---|
Peso molecular |
204.70 g/mol |
Nombre IUPAC |
4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-11-7(12)8-2-4-9(10,6-8)5-3-8;/h2-6,10H2,1H3,(H,11,12);1H |
Clave InChI |
IGYZBKJSNGZMRK-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C12CCC(C1)(CC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-chloropropanoate](/img/structure/B13492132.png)
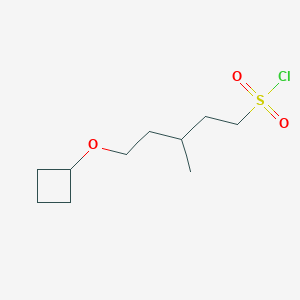
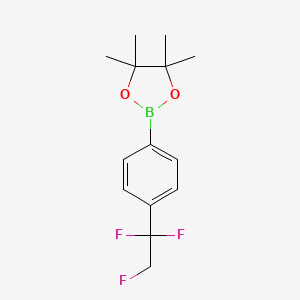

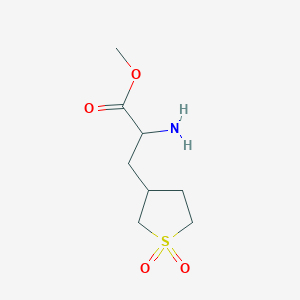
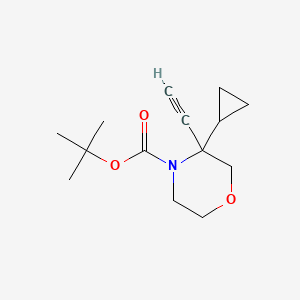

![Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B13492180.png)
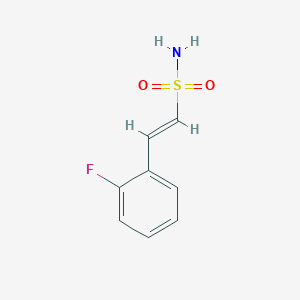
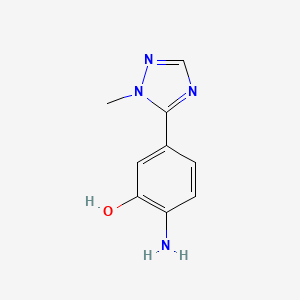
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13492187.png)
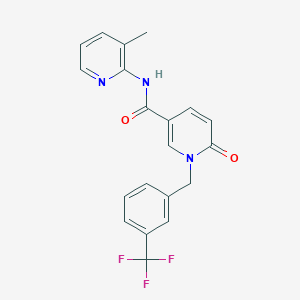

![Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13492214.png)
